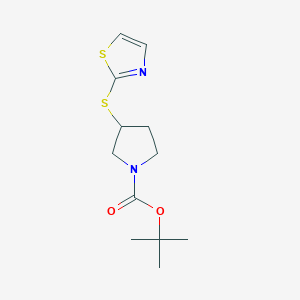

3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

描述

3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-derived compound featuring a thiazole ring linked via a sulfanyl group at the 3-position and a tert-butyl ester at the 1-position. The tert-butyl ester serves as a protective group for the carboxylic acid, enhancing stability during synthetic processes. Its molecular formula is C₁₂H₂₀N₂O₂S₂, with a molecular weight of 288 g/mol (calculated from structural analysis).

属性

分子式 |

C12H18N2O2S2 |

|---|---|

分子量 |

286.4 g/mol |

IUPAC 名称 |

tert-butyl 3-(1,3-thiazol-2-ylsulfanyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H18N2O2S2/c1-12(2,3)16-11(15)14-6-4-9(8-14)18-10-13-5-7-17-10/h5,7,9H,4,6,8H2,1-3H3 |

InChI 键 |

NYLHVJDJBASQDH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CS2 |

产品来源 |

United States |

准备方法

Starting Materials and Key Reagents

- N-Boc-4-oxo-L-proline or protected pyrrolidine-1-carboxylic acid tert-butyl ester derivatives serve as the pyrrolidine source.

- Cysteamine hydrochloride or thiazole-2-thiol derivatives provide the thiazole sulfur moiety.

- Formaldehyde aqueous solution (formalin) is used in some methods to facilitate coupling.

- N,N-Diisopropylethylamine (DIPEA) or other organic bases act as acid-binding agents.

- Solvents: Ethyl acetate, heptane, and aqueous phases for extraction and crystallization.

Representative Synthetic Procedure

A patent-documented method outlines the following steps:

Initial Coupling: React N-Boc-4-oxo-L-proline with cysteamine hydrochloride in the presence of DIPEA at low temperatures (-10 to 0 °C) to form a thiazolidine intermediate.

Formaldehyde Addition: Slowly add formaldehyde (40% aqueous solution) to the reaction mixture at controlled temperature (-10 to 0 °C) and stir for approximately 10 hours, allowing the formation of the sulfanyl linkage.

Extraction and Purification: After reaction completion, extract the product with ethyl acetate, wash with acid and brine solutions, and concentrate the organic phase.

Crystallization: Induce crystallization by adding heptane and cooling the mixture to 0–5 °C, yielding the tert-butyl ester protected product as an off-white solid.

Yield and Purity: The process achieves yields around 85.7% with high purity (HPLC > 99.6%) as confirmed by ^1H-NMR and chromatographic analysis.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Coupling of pyrrolidine and cysteamine | -10 to 0 °C, 0.5–1 h drip addition of DIPEA | Temperature control critical for selectivity |

| Formaldehyde addition | -10 to 0 °C, 10 h stirring | Slow addition to avoid side reactions |

| Extraction | Ethyl acetate, acid wash, brine | Removes impurities and residual reagents |

| Crystallization | Heptane, 0–5 °C, 1 h incubation | Enhances purity and isolates product |

Analytical Characterization

- [^1H-NMR (CDCl3)](pplx://action/followup): Signals consistent with tert-butyl ester (singlet ~1.47 ppm), pyrrolidine protons (multiplets 2.45–3.22 ppm), and thiazole protons (multiplets 3.66–5.08 ppm).

- HPLC: Purity >99.6% confirms efficient synthesis.

- Mass Spectrometry: Molecular ion peak consistent with molecular formula C12H18N2O2S2, molecular weight ~286.4 g/mol.

Alternative Synthetic Approaches

Some literature and chemical suppliers describe synthesis involving:

- Nucleophilic substitution: Using thiazole-2-thiol derivatives reacting with tert-butyl protected pyrrolidine under basic conditions to form the sulfanyl bond.

- Catalytic methods: Palladium-catalyzed coupling reactions can improve yields and selectivity, especially when challenging substitutions are involved.

- Solvent and temperature optimization: Reaction solvents such as tetrahydrofuran (THF) or tert-butanol, with temperatures ranging from 0 to 100 °C, depending on catalyst and reagent stability.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Formaldehyde-mediated coupling | N-Boc-4-oxo-L-proline, cysteamine hydrochloride, formaldehyde, DIPEA | -10 to 0 °C, 10 h stirring | 85.7 | >99.6 | Patent method, scalable |

| Nucleophilic substitution | Thiazole-2-thiol, tert-butyl pyrrolidine ester, base (NaH) | 0–5 °C, 12–24 h | Variable | High | Common lab-scale synthesis |

| Palladium-catalyzed coupling | Pd(OAc)2, XPhos ligand, thiazole derivative | 40–100 °C, 12 h | Improved | High | For difficult substitutions |

Research Perspectives and Applications

The preparation of this compound is critical for medicinal chemistry research, particularly for exploring its biological activities such as enzyme inhibition related to inflammation pathways. Optimizing synthesis for high yield and purity is essential for downstream biological evaluation.

化学反应分析

Types of Reactions

3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazole derivatives.

科学研究应用

3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Key Differences :

- Functional Groups : The target compound has a thiazol-2-ylsulfanyl group, whereas the compared compound () features a tosylate (toluene-4-sulfonyloxymethyl) group at the pyrrolidine’s 2-position .

- Reactivity : The tosylate group is a strong leaving group, making the compound reactive in nucleophilic substitution reactions. In contrast, the thiazole sulfanyl group may participate in disulfide bond formation or metal coordination .

- Molecular Weight: The tosylate derivative has a higher molecular weight (357 g/mol, C₁₇H₂₇NO₅S) compared to the target compound (288 g/mol), primarily due to the bulky toluene-sulfonyl moiety .

Table 1: Physicochemical Comparison

3-(tert-Butyl)-2-Phenylindeno[3,2-c]pyrazol-4-one

Key Differences :

- Core Structure: This compound () has an indenopyrazolone core with a tert-butyl group, contrasting sharply with the pyrrolidine backbone of the target compound .

- Functionality : The tert-butyl group in ’s compound contributes to steric hindrance but lacks the reactive ester or sulfur-containing groups seen in the target compound.

生物活性

- Molecular Formula : C₁₂H₁₈N₂O₂S₂

- Molecular Weight : 286.4 g/mol

- IUPAC Name : tert-butyl (3S)-3-(1,3-thiazol-2-ylsulfanyl)pyrrolidine-1-carboxylate

The compound's structure includes a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties. The tert-butyl ester functional group enhances the lipophilicity of the molecule, potentially influencing its bioavailability and interaction with biological targets.

Biological Activity Overview

While direct studies on the biological activity of 3-(thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester are sparse, related compounds with similar structural motifs have demonstrated significant pharmacological properties:

- Antitumor Activity : Compounds containing thiazole and pyrrolidine moieties have been reported to exhibit anti-proliferative effects against various cancer cell lines. For instance, thiazole derivatives have shown selective inhibition of tumor cells without affecting normal cells, indicating their potential as anticancer agents .

- Anticonvulsant Properties : Some thiazole-integrated compounds have demonstrated anticonvulsant activity in experimental models, suggesting that modifications in the thiazole structure can lead to significant neuropharmacological effects .

- Mechanisms of Action : The mechanisms by which these compounds exert their biological effects often involve interactions with specific cellular pathways, such as cell cycle regulation and apoptosis induction in cancer cells .

Case Studies and Research Findings

A review of literature reveals several insights into the biological activities associated with thiazole-containing compounds:

- Study on Antiproliferative Activity : A class of substituted thiazole derivatives was evaluated for their anti-proliferative activity against various tumor cell lines. One compound demonstrated significant inhibition of B-cell lymphoma cells while being well-tolerated in animal models .

- Structure-Activity Relationship (SAR) Analysis : Research has indicated that the presence of specific substituents on the thiazole ring can enhance cytotoxicity. For example, electron-donating groups at certain positions increased activity against cancer cell lines .

Potential Applications

Given the structural characteristics and preliminary findings from related compounds, this compound may have potential applications in:

- Medicinal Chemistry : As a lead compound for developing new anticancer or anticonvulsant drugs.

- Pharmacological Research : Further studies could explore its mechanisms of action and therapeutic potential.

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?

- The compound can be synthesized via nucleophilic substitution or coupling reactions involving the thiazole sulfanyl group. A common approach involves reacting tert-butyl pyrrolidine-1-carboxylate derivatives with activated thiazole intermediates (e.g., 2-mercaptothiazole) under basic conditions. For example, tert-butyl esters of pyrrolidine derivatives are often synthesized using coupling agents like DMAP and triethylamine in dichloromethane at 0–20°C . The tert-butyl group serves as a protective moiety for the pyrrolidine nitrogen, enabling selective functionalization of the thiazole ring.

Q. How can the purity and identity of this compound be validated in academic research?

- Analytical Methods :

- HPLC/GC : Quantify purity (>95% by GC/HPLC) using reverse-phase chromatography with UV detection at 254 nm.

- NMR : Confirm structural integrity via ¹H and ¹³C NMR, focusing on the tert-butyl singlet (~1.4 ppm) and thiazole proton resonances (6.8–8.2 ppm).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated for C₁₂H₁₈N₂O₂S₂: 298.38 g/mol).

Q. What are the stability considerations for this compound under common laboratory conditions?

- The tert-butyl ester group is sensitive to acidic conditions (e.g., TFA or HCl), which cleave the Boc (tert-butoxycarbonyl) protection. Storage at –20°C under inert atmosphere (argon/nitrogen) is advised to prevent hydrolysis or oxidation of the thiazole sulfanyl moiety. Thermal stability tests (TGA/DSC) indicate decomposition above 150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between thiazole and pyrrolidine moieties during functionalization?

- Case Study : Discrepancies in nucleophilic substitution rates may arise due to steric hindrance from the tert-butyl group or electronic effects of the thiazole ring. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps (e.g., Fukui indices). Experimental validation via competitive reactions with electrophiles (e.g., alkyl halides) under controlled conditions (40–100°C, Cs₂CO₃ as base) helps identify dominant pathways .

Q. What methodologies are recommended for analyzing byproducts in multi-step syntheses involving this compound?

- Byproduct Identification :

- LC-MS/MS : Detect trace impurities (e.g., tert-butyl alcohol from ester hydrolysis or thiazole disulfides from oxidation).

- Isolation via Prep-HPLC : Separate side products for structural elucidation (e.g., dimerization products or regioisomers).

Q. How can computational chemistry aid in predicting the biological activity of derivatives of this compound?

- In Silico Tools :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the thiazole sulfur and catalytic residues.

- ADMET Prediction : Use QSAR models to estimate bioavailability, metabolic stability, and toxicity (e.g., CYP450 inhibition).

Methodological Considerations

Q. What are the best practices for scaling up the synthesis of this compound while maintaining yield and purity?

- Process Optimization :

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) improve coupling efficiency in multi-step reactions .

- Solvent Selection : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) for large-scale reactions.

Q. How can researchers address challenges in characterizing sulfur-containing intermediates during synthesis?

- Advanced Spectroscopy :

- XPS (X-ray Photoelectron Spectroscopy) : Resolve oxidation states of sulfur atoms (e.g., sulfanyl vs. sulfoxide).

- Sulfur K-edge XANES : Probe electronic structure changes during reaction steps.

- Derivatization : Convert thiol intermediates to stable derivatives (e.g., S-acetyl or S-Boc) for easier analysis via NMR or MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。